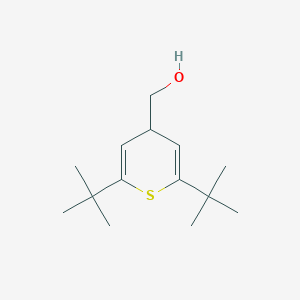
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol is an organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing one of the oxygen atoms. This compound is characterized by the presence of two tert-butyl groups and a methanol group attached to the thiopyran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and an appropriate carbonyl compound.
Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced through alkylation reactions using tert-butyl halides and a strong base.
Attachment of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction using methanol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiopyran ring can be reduced to form a tetrahydrothiopyran derivative.
Substitution: The tert-butyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products
Oxidation: Formation of (2,6-Di-tert-butyl-4H-thiopyran-4-yl)aldehyde or (2,6-Di-tert-butyl-4H-thiopyran-4-yl)carboxylic acid.
Reduction: Formation of tetrahydrothis compound.
Substitution: Formation of various substituted thiopyran derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying sulfur-containing biomolecules and their interactions.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting sulfur-containing enzymes or pathways.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol would depend on its specific application
Covalent Bonding: Formation of covalent bonds with target molecules.
Non-Covalent Interactions: Hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Redox Reactions: Participation in oxidation-reduction reactions involving sulfur atoms.
類似化合物との比較
Similar Compounds
Thiopyran-4-ylmethanol: A simpler analog without the tert-butyl groups.
2,6-Di-tert-butyl-4H-thiopyran: A compound lacking the methanol group.
4H-Thiopyran-4-ylmethanol: A compound without the tert-butyl groups.
Uniqueness
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol is unique due to the presence of both tert-butyl groups and a methanol group, which may confer specific chemical properties and reactivity. The tert-butyl groups provide steric hindrance, which can influence the compound’s stability and reactivity, while the methanol group offers a site for further functionalization.
特性
CAS番号 |
83670-19-3 |
|---|---|
分子式 |
C14H24OS |
分子量 |
240.41 g/mol |
IUPAC名 |
(2,6-ditert-butyl-4H-thiopyran-4-yl)methanol |
InChI |
InChI=1S/C14H24OS/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8,10,15H,9H2,1-6H3 |
InChIキー |
ZKLUKKAXSGRFDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(C=C(S1)C(C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
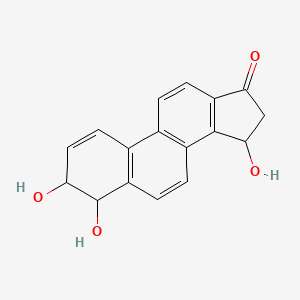
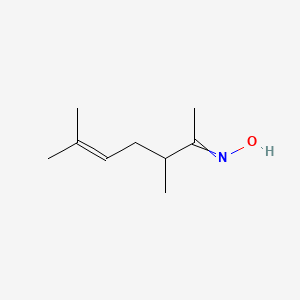
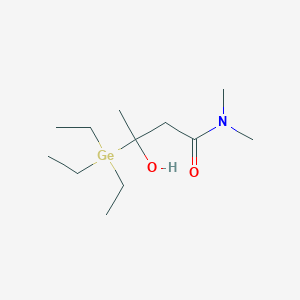
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)


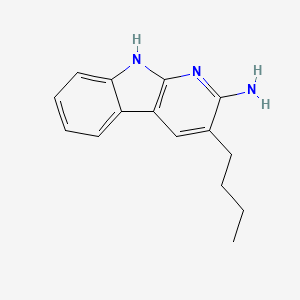
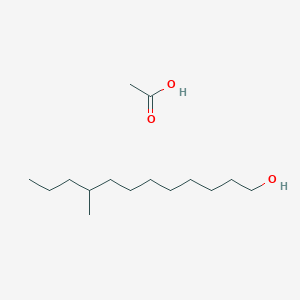
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
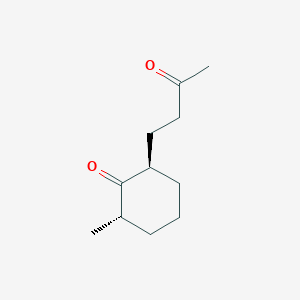
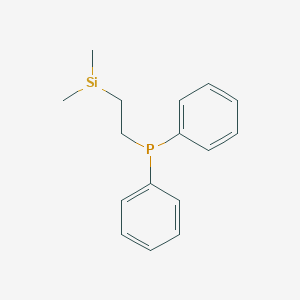
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
